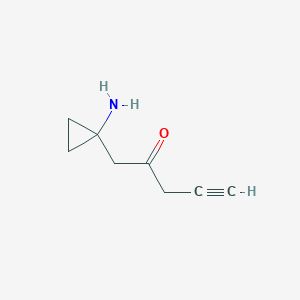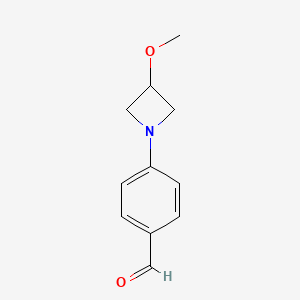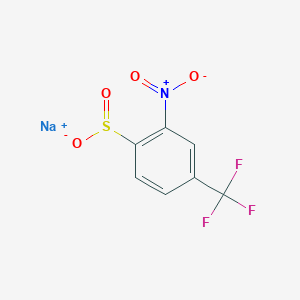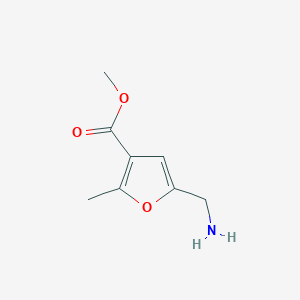![molecular formula C10H21NO B13180214 [1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
[1-(Aminomethyl)cyclooctyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)cyclooctyl]methanol: is an organic compound with the molecular formula C₁₀H₂₁NO It consists of a cyclooctane ring substituted with an aminomethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctane Derivative: Starting with cyclooctane, a halogenation reaction is performed to introduce a halogen atom (e.g., bromine) at a specific position on the ring.
Aminomethylation: The halogenated cyclooctane undergoes a nucleophilic substitution reaction with an amine (e.g., methylamine) to introduce the aminomethyl group.
Hydroxymethylation: The resulting aminomethylcyclooctane is then subjected to a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclooctyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Cyclooctylamines or cyclooctanols.
Substitution: Cyclooctyl halides.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [1-(Aminomethyl)cyclooctyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)cyclooctyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclooctanol: Similar structure but lacks the aminomethyl group.
Cyclooctylamine: Similar structure but lacks the hydroxymethyl group.
[1-(Hydroxymethyl)cyclooctyl]amine: Similar structure but with the functional groups reversed.
Uniqueness:
[1-(Aminomethyl)cyclooctyl]methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclooctane ring, providing a combination of functional groups that can participate in diverse chemical reactions and interactions.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclooctyl]methanol |
InChI |
InChI=1S/C10H21NO/c11-8-10(9-12)6-4-2-1-3-5-7-10/h12H,1-9,11H2 |
Clé InChI |
HLIAOPNYGHXZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


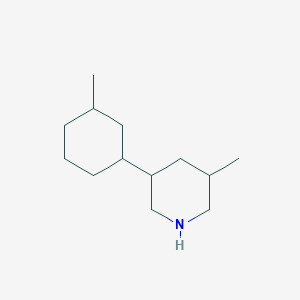
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
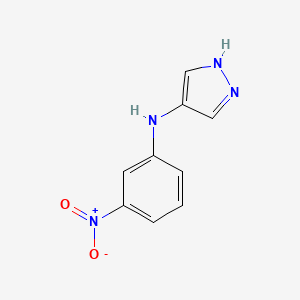
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
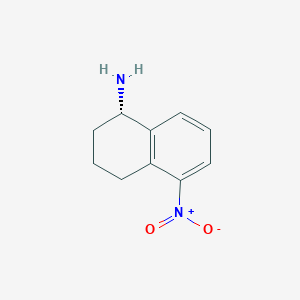
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)


